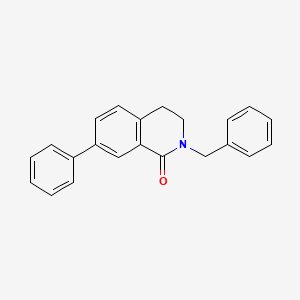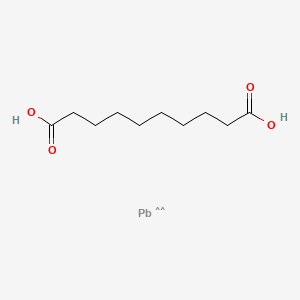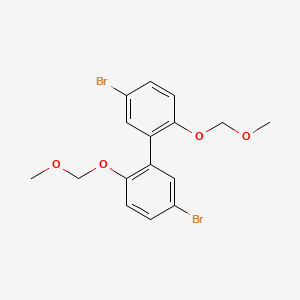
1,1'-Biphenyl, 5,5'-dibromo-2,2'-bis(methoxymethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 5,5’-dibromo-2,2’-bis(methoxymethoxy)- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two bromine atoms and two methoxymethoxy groups attached to the biphenyl core. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of 1,1’-Biphenyl, 5,5’-dibromo-2,2’-bis(methoxymethoxy)- typically involves the bromination of 1,1’-biphenyl followed by the introduction of methoxymethoxy groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and methoxymethyl chloride for the methoxymethoxy groups. Industrial production methods may involve large-scale bromination and subsequent functionalization under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1’-Biphenyl, 5,5’-dibromo-2,2’-bis(methoxymethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura, Stille, and Heck coupling reactions to form more complex biphenyl derivatives.
Oxidation and Reduction: The methoxymethoxy groups can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted biphenyl derivatives .
Scientific Research Applications
1,1’-Biphenyl, 5,5’-dibromo-2,2’-bis(methoxymethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism by which 1,1’-Biphenyl, 5,5’-dibromo-2,2’-bis(methoxymethoxy)- exerts its effects involves its ability to undergo various chemical transformations. The bromine atoms and methoxymethoxy groups provide reactive sites for further functionalization, allowing the compound to interact with different molecular targets and pathways. These interactions can lead to the formation of new compounds with unique properties and activities .
Comparison with Similar Compounds
Similar compounds to 1,1’-Biphenyl, 5,5’-dibromo-2,2’-bis(methoxymethoxy)- include:
1,1’-Biphenyl, 2,2’-dibromo-: This compound lacks the methoxymethoxy groups and has different reactivity and applications.
2,2’-Bis(methoxymethoxy)-1,1’-binaphthalene: This compound has a binaphthalene core instead of a biphenyl core, leading to different chemical properties and uses.
Properties
CAS No. |
528853-19-2 |
|---|---|
Molecular Formula |
C16H16Br2O4 |
Molecular Weight |
432.10 g/mol |
IUPAC Name |
4-bromo-2-[5-bromo-2-(methoxymethoxy)phenyl]-1-(methoxymethoxy)benzene |
InChI |
InChI=1S/C16H16Br2O4/c1-19-9-21-15-5-3-11(17)7-13(15)14-8-12(18)4-6-16(14)22-10-20-2/h3-8H,9-10H2,1-2H3 |
InChI Key |
ZOFDTPITOLBPIZ-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)C2=C(C=CC(=C2)Br)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)
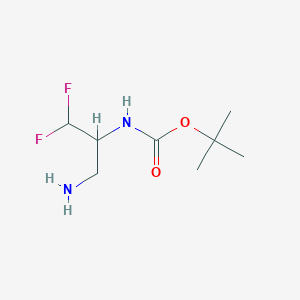
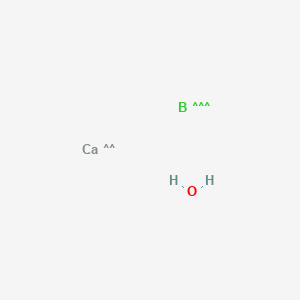

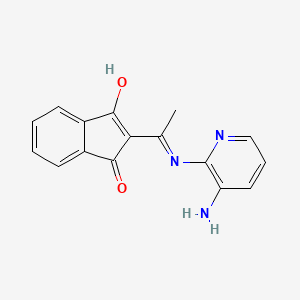
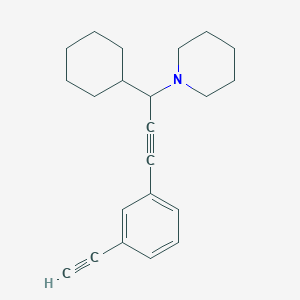
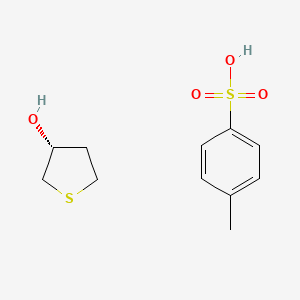
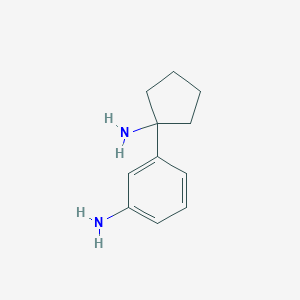

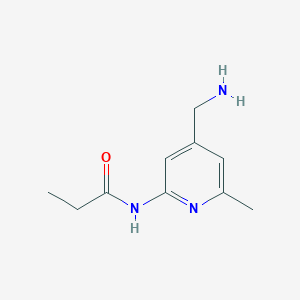

![5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12340705.png)
